DL-3-Phenyllactic acid (PLA) is an organic acid with a chiral center, existing as two enantiomers: L-3-phenyllactic acid and D-3-phenyllactic acid. It is produced by various lactic acid bacteria (LAB) as a secondary metabolite during fermentation. [, , , , ] PLA exhibits a wide range of biological activities, including antimicrobial activity against foodborne pathogens. [, , , ] It has garnered significant attention for its potential applications in food preservation and as a natural antimicrobial agent. [, , ]
DL-3-Phenyllactic acid is primarily synthesized through microbial fermentation using lactic acid bacteria (LAB) strains. [, , , , ] Different LAB strains exhibit varying capabilities in PLA production. [] The fermentation process involves cultivating LAB in a suitable medium containing a carbon source, typically glucose or lactose, and a nitrogen source. [] Phenylalanine is often added to the fermentation medium as a precursor for PLA biosynthesis. [, ]
DL-3-Phenyllactic acid is classified as a hydroxy acid and is a derivative of lactic acid. It is primarily produced by lactic acid bacteria during the fermentation of phenylalanine, an essential amino acid. The metabolic pathway involves the conversion of phenylalanine to phenylpyruvic acid, which is subsequently reduced to phenyllactic acid through enzymatic action involving lactate dehydrogenase . This compound has garnered attention due to its antimicrobial properties and potential health benefits.
The synthesis of DL-3-Phenyllactic acid can be achieved through various methods:
DL-3-Phenyllactic acid has the molecular formula C9H10O3 and a molar mass of 166.17 g/mol. Its structure consists of a phenyl group attached to a lactic acid moiety. The compound exhibits chirality, with two enantiomers (D and L forms) that can be separated using techniques like high-performance liquid chromatography . The structural representation is as follows:
DL-3-Phenyllactic acid participates in various chemical reactions:
These reactions are crucial for understanding its role in metabolic pathways and potential applications in food science and medicine .
The mechanism of action of DL-3-phenyllactic acid primarily revolves around its antimicrobial properties. It inhibits the growth of pathogenic bacteria by disrupting their cell wall synthesis and metabolic processes. The compound is known to interfere with biofilm formation in bacteria such as Aggregatibacter actinomycetemcomitans, thereby reducing virulence factors associated with infections .
Additionally, it acts as a signaling molecule that can modulate immune responses, making it a candidate for therapeutic applications against infections .
DL-3-Phenyllactic acid exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antimicrobial agent and its usability in food preservation .
DL-3-phenyllactic acid has diverse applications across several fields:
Research continues to uncover new applications for this compound, particularly in enhancing food safety and developing novel therapeutic agents .
DL-3-Phenyllactic acid (PLA) biosynthesis in lactic acid bacteria follows a conserved two-step enzymatic pathway originating from phenylalanine. The initial step involves transamination catalyzed by aromatic aminotransferases (AATs), which convert phenylalanine to phenylpyruvic acid (PPA) using α-ketoglutarate as the primary amino-group acceptor. This reaction is rate-limiting due to the tight regulation of AAT expression and cofactor availability. In Pediococcus acidilactici, the aminotransferase Aat (GenBank Protein WP_159211138) is essential for this step, as knockout mutants lose the ability to synthesize PLA and 4-hydroxyphenyllactic acid (HPLA) entirely [1]. Mass spectrometry studies confirm that pyruvate serves as an alternative amino-group acceptor in this bacterium, yielding alanine as a byproduct [1].
The second step involves PPA reduction to PLA, primarily mediated by NADH-dependent lactate dehydrogenases (LDHs). LAB exhibit stereospecificity in this reduction: L-LDHs produce D-PLA, while D-LDHs generate L-PLA. Lactobacillus plantarum harbors multiple LDH isoforms with varying affinities for PPA. For instance, the ldhD gene product shows 8.3-fold higher catalytic efficiency for PPA than glycolytic substrates [3] [7]. The absence of α-ketoglutarate synthesis capability in some LAB strains (e.g., P. acidilactici) necessitates precursor supplementation to optimize flux through this pathway [1].
Key pathway constraints include:
Table 1: Enzymatic Components of PLA Biosynthesis in LAB
Enzyme | Gene Symbol | Cofactor | Primary Function | Organisms |
---|---|---|---|---|
Aromatic aminotransferase | aat | Pyridoxal-5'-phosphate | Phenylalanine → Phenylpyruvic acid | P. acidilactici, L. plantarum |
L-Lactate dehydrogenase | ldhL | NADH | Pyruvate → L-Lactate (also reduces PPA to D-PLA) | Most LAB species |
D-Lactate dehydrogenase | ldhD | NADH | Pyruvate → D-Lactate (also reduces PPA to L-PLA) | L. plantarum, L. crustorum |
Phenylpyruvate reductase | ppr | NADPH | Direct reduction of PPA to D-PLA | Engineered E. coli |
Strain selection is critical for maximizing PLA titers. Screening of 351 LAB isolates from fermented vegetables revealed that Lactobacillus crustorum strains (e.g., NWAFU 1078) produce up to 45.2 mM PLA—significantly higher than other species like L. plantarum (1.47 mM) [3]. This interspecies variability stems from differences in:
Genetic optimization strategies include:
Physiological interventions involve:
Table 2: High-Yielding PLA-Producing LAB Strains and Optimization Outcomes
Strain | Origin | Basal PLA (mM) | Optimized PLA (mM) | Key Intervention |
---|---|---|---|---|
L. crustorum NWAFU 1078 | Fermented vegetables | 1.47 | 45.2 | PPA feeding + pH control |
L. plantarum AB-1 | Not specified | 0.82 | 1.38 | Microencapsulation |
L. plantarum MSC-C2 | Sugarcane | 0.15 | 4.80 | Medicinal plant extract fermentation |
P. pentosaceus K40 | Banana | 0.12 | 3.50 | Medicinal plant extract fermentation |
Industrial PLA production requires precise control of nutrient feeding and oxygen transfer. Escherichia coli engineered with the pprA gene from Wickerhamia fluorescens achieves 52.89 g/L PLA in 6-L bioreactors using a dissolved oxygen (DO)-stat feeding strategy [6]. This approach dynamically adjusts glucose feed rates to maintain DO at 30%, preventing acetate accumulation and sustaining NADPH supply for PPA reduction.
Critical fermentation parameters:
Process innovations:
Co-culturing LAB with propionibacteria creates metabolic synergisms that enhance PLA yield. Propionibacterium freudenreichii converts lactate to propionate, acetate, and CO₂, alleviating pH drop and redirecting carbon flux toward phenylalanine catabolism [3] [8]. In alfalfa silage systems, co-cultures of L. plantarum and P. acidipropionici reduce ammonia nitrogen by 37% while increasing PLA accumulation to 8.2 mM—2.3-fold higher than monocultures [9].
Mechanisms of synergy:
Applications in fermented matrices:
Table 3: Performance of LAB-Propionibacteria Co-Cultures in PLA Enhancement
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6